Cas no 946212-89-1 (2-4-(2-bromobenzoyl)piperazin-1-yl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine)

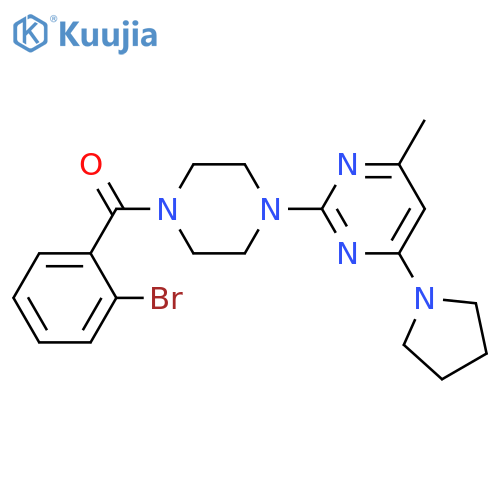

946212-89-1 structure

商品名:2-4-(2-bromobenzoyl)piperazin-1-yl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

2-4-(2-bromobenzoyl)piperazin-1-yl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- 2-4-(2-bromobenzoyl)piperazin-1-yl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

- (2-bromophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone

- F2075-0511

- 946212-89-1

- (2-bromophenyl)(4-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)methanone

- AKOS005010567

- 2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

-

- インチ: 1S/C20H24BrN5O/c1-15-14-18(24-8-4-5-9-24)23-20(22-15)26-12-10-25(11-13-26)19(27)16-6-2-3-7-17(16)21/h2-3,6-7,14H,4-5,8-13H2,1H3

- InChIKey: YNEZFYWZXYEKDF-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=CC=C1Br)(N1CCN(C2=NC(N3CCCC3)=CC(C)=N2)CC1)=O

計算された属性

- せいみつぶんしりょう: 429.11642g/mol

- どういたいしつりょう: 429.11642g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 3

- 複雑さ: 507

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

2-4-(2-bromobenzoyl)piperazin-1-yl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2075-0511-20μmol |

2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine |

946212-89-1 | 90%+ | 20μl |

$118.5 | 2023-05-16 | |

| Life Chemicals | F2075-0511-5μmol |

2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine |

946212-89-1 | 90%+ | 5μl |

$94.5 | 2023-05-16 | |

| Life Chemicals | F2075-0511-15mg |

2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine |

946212-89-1 | 90%+ | 15mg |

$133.5 | 2023-05-16 | |

| Life Chemicals | F2075-0511-25mg |

2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine |

946212-89-1 | 90%+ | 25mg |

$163.5 | 2023-05-16 | |

| Life Chemicals | F2075-0511-75mg |

2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine |

946212-89-1 | 90%+ | 75mg |

$312.0 | 2023-05-16 | |

| Life Chemicals | F2075-0511-100mg |

2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine |

946212-89-1 | 90%+ | 100mg |

$372.0 | 2023-05-16 | |

| Life Chemicals | F2075-0511-20mg |

2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine |

946212-89-1 | 90%+ | 20mg |

$148.5 | 2023-05-16 | |

| Life Chemicals | F2075-0511-10mg |

2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine |

946212-89-1 | 90%+ | 10mg |

$118.5 | 2023-05-16 | |

| Life Chemicals | F2075-0511-40mg |

2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine |

946212-89-1 | 90%+ | 40mg |

$210.0 | 2023-05-16 | |

| Life Chemicals | F2075-0511-1mg |

2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine |

946212-89-1 | 90%+ | 1mg |

$81.0 | 2023-05-16 |

2-4-(2-bromobenzoyl)piperazin-1-yl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

946212-89-1 (2-4-(2-bromobenzoyl)piperazin-1-yl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine) 関連製品

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量